2-Acetylamino-3-bromo-5-methylpyridine is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of 229.07 g/mol. This compound features a pyridine ring substituted with an acetylamino group at the second position and a bromine atom at the third position, along with a methyl group at the fifth position. Its structure can be represented by the following SMILES notation: CC(=O)Nc1cnc(Br)c(c1)C. The presence of these functional groups contributes to its reactivity and potential biological activity.
The synthesis of 2-acetylamino-3-bromo-5-methylpyridine can be achieved through several methods:
2-Acetylamino-3-bromo-5-methylpyridine has potential applications in:
Interaction studies involving 2-acetylamino-3-bromo-5-methylpyridine typically focus on:
Several compounds share structural similarities with 2-acetylamino-3-bromo-5-methylpyridine. Here are some notable examples:
Each of these compounds exhibits unique characteristics that influence their reactivity and biological activity, making them interesting subjects for further research.
The retrosynthetic disconnection of 2-acetylamino-3-bromo-5-methylpyridine involves three key operations (Figure 1):
The pyridine core can be constructed via Hantzsch-type cyclization using ethyl acetoacetate and ammonia [4], while the methyl group at position 5 originates from either:
Critical synthons include:
Bromination at position 3 in 5-methylpyridine derivatives proceeds via radical chain mechanisms when using NBS with AIBN initiation [3] [7]:
Initiation:
$$ \text{AIBN} \xrightarrow{\Delta} 2 \text{CN}^- + \text{N}_2 $$
$$ \text{CN}^- + \text{NBS} \rightarrow \text{Br}^- + \text{Succinimide}^- $$
Propagation:
$$ \text{Br}^- + \text{5-methylpyridine} \rightarrow \text{HBr} + \text{pyridyl radical} $$
$$ \text{pyridyl radical} + \text{NBS} \rightarrow \text{brominated product} + \text{Succinimide}^- $$
The methyl group at position 5 exerts dual effects:
Table 1: Bromination efficiency under varying conditions [3]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 25 | 24 | 0 |
| 2 | 60 | 6 | 49 |
| 3 | 80 | 3 | 75 |
Acetylation of 2-amino-3-bromo-5-methylpyridine employs two primary methods:
Method A (Solution-phase):
$$ \text{2-Aminopyridine} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Acetylated product} $$
Method B (Solvent-free):
$$ \text{2-Aminopyridine} + \text{Acetic anhydride} \xrightarrow{\text{MW, 80°C}} \text{Product} $$ [1]
Key considerations:
Achieving the 2,3,5-substitution pattern requires sequential functionalization:
Methyl group introduction:
Bromine positioning:
Amino group installation:
Scheme 1: Regioselective functionalization sequence
$$ \text{5-Methylpyridine} \xrightarrow{\text{Br}2} \text{3-Bromo-5-methylpyridine} \xrightarrow{\text{NH}3} \text{2-Amino derivative} \xrightarrow{\text{Ac}_2\text{O}} \text{Target compound} $$
Modern synthetic routes emphasize sustainability:
Solvent-free cyclization [1]:
Catalytic bromination [6]:
Continuous flow systems [3]:
Table 2: Comparative analysis of synthetic approaches
| Parameter | Batch Method | Flow System |
|---|---|---|
| Reaction time | 3 h | 15 min |
| Energy consumption | 150 kWh/kg | 75 kWh/kg |
| Solvent volume | 5 L/kg | 0.8 L/kg |
Advanced catalytic systems enhance performance:
Bromination catalysts:
Acetylation promoters:
Table 3: Catalyst performance comparison
| Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|
| Phosphine I [6] | 89 | >99 |
| CuBr$$_2$$ [3] | 75 | 92 |
| Novozym 435 [1] | 82 | 88 |
Industrial production requires addressing:
Process challenges:
Scale-up solutions:
Industrial applications:
Figure 2: Simplified industrial synthesis flowchart
$$ \text{5-Methylpyridine} \xrightarrow{\text{NBS, 80°C}} \text{3-Bromo derivative} \xrightarrow{\text{NH}3\text{/Cu}} \text{Amino intermediate} \xrightarrow{\text{Ac}2\text{O}} \text{Final product} $$
The theoretical investigation of 2-Acetylamino-3-bromo-5-methylpyridine has been conducted using density functional theory methods, primarily employing the Becke three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) [1] [2]. The quantum mechanical calculations utilize the 6-311++G(d,p) basis set, which provides adequate description of the electronic structure while maintaining computational efficiency [1] [2]. This computational framework has been validated for similar brominated pyridine derivatives and acetylamino-substituted compounds [2] [3].
The optimization of the molecular geometry has been performed without symmetry constraints to obtain the most stable conformational structure. The calculations confirm that the optimized geometries correspond to true energy minima on the potential energy surface, as verified by the absence of imaginary frequencies in the vibrational analysis [3] [4]. The computational approach incorporates both gas-phase calculations and solvent effects using the polarizable continuum model to account for environmental influences on the molecular properties [3] [4].
The electronic structure of 2-Acetylamino-3-bromo-5-methylpyridine reveals significant insights into its chemical behavior and reactivity patterns. The highest occupied molecular orbital energy ranges from -6.85 to -7.15 eV, while the lowest unoccupied molecular orbital energy spans -1.95 to -2.20 eV [1] [2]. These values indicate strong electron-withdrawing effects from both the bromine substituent and the acetylamino group, which influence the overall electronic distribution within the molecule.
The total energy calculations yield values between -765.2 and -765.8 Hartree, demonstrating the thermodynamic stability of the compound [1] [2]. The electronic structure analysis reveals that the molecule exhibits mixed ionic and covalent character, with significant charge delocalization across the pyridine ring system and the acetylamino substituent [3] [4].
The frontier molecular orbital analysis provides crucial information about the chemical reactivity and electron transfer properties of 2-Acetylamino-3-bromo-5-methylpyridine. The highest occupied molecular orbital primarily consists of π-orbitals delocalized over the pyridine ring (65-75% contribution) and the acetyl group (25-35% contribution) [1] [2]. This distribution indicates that the pyridine ring serves as the primary electron-donating site during chemical reactions.
The lowest unoccupied molecular orbital shows predominant π*-orbital character localized on the pyridine ring (85-95% contribution), suggesting that electron acceptance occurs primarily at the aromatic system [1] [2]. The HOMO-LUMO energy gap ranges from 4.90 to 5.20 eV, indicating moderate chemical stability and suggesting that the compound may exhibit interesting nonlinear optical properties [1] [2] [3].
The global reactivity descriptors provide quantitative measures of the chemical reactivity of 2-Acetylamino-3-bromo-5-methylpyridine. The ionization potential ranges from 6.85 to 7.15 eV, indicating moderate electron-donating ability [1] [2]. The electron affinity spans 1.95 to 2.20 eV, suggesting reasonable electron-accepting capacity. The electronegativity values fall between 4.40 and 4.68 eV, positioning the compound as moderately electronegative [1] [2].
The chemical hardness ranges from 2.45 to 2.60 eV, while the chemical softness spans 0.38 to 0.41 eV⁻¹, indicating moderate resistance to charge transfer [1] [2]. The electrophilicity index values between 3.95 and 4.45 suggest significant electrophilic character, which correlates with the observed biological activities of similar compounds [1] [2] [3].
The natural bond orbital analysis provides detailed information about the charge distribution and bonding characteristics within 2-Acetylamino-3-bromo-5-methylpyridine. The analysis reveals significant charge delocalization between the pyridine ring and the acetylamino substituent, with stabilization energies ranging from 50 to 90 kcal/mol for the most significant donor-acceptor interactions [1] [2] [3].
The natural population analysis shows that the nitrogen atom in the pyridine ring carries a partial negative charge of approximately -0.28 electrons, while the bromine atom exhibits a partial negative charge of -0.15 electrons [1] [2]. The acetyl carbon atom displays a partial positive charge of +0.45 electrons, consistent with its electrophilic character [1] [2] [3].
The theoretical vibrational analysis of 2-Acetylamino-3-bromo-5-methylpyridine provides comprehensive assignments for all 42 normal modes of vibration. The nitrogen-hydrogen stretching modes appear at calculated frequencies of 3620-3680 cm⁻¹ (asymmetric) and 3450-3520 cm⁻¹ (symmetric), which correlate well with experimental observations after applying appropriate scaling factors [1] [2] [3].
The carbonyl stretching vibration of the acetyl group occurs at 1650-1680 cm⁻¹, showing characteristic red-shift due to conjugation with the pyridine ring [1] [2] [3]. The carbon-nitrogen stretching modes of the pyridine ring appear at 1540-1580 cm⁻¹, while the carbon-bromine stretching vibration is observed at 650-680 cm⁻¹ [1] [2]. The calculated intensities range from 10-220 km/mol, with the amide carbonyl stretch showing the highest intensity [1] [2] [3].
The conformational analysis of 2-Acetylamino-3-bromo-5-methylpyridine reveals multiple stable conformers arising from rotation around the carbon-nitrogen bond connecting the acetyl group to the pyridine ring. The potential energy surface scan shows energy barriers of 8-12 kcal/mol for rotation around this bond, indicating moderate conformational flexibility [3] [4].
The most stable conformer adopts a nearly planar arrangement with the acetyl group oriented to maximize conjugation with the pyridine ring system [3] [4]. Alternative conformers with dihedral angles of 60° and 120° are located at energy minima approximately 3-5 kcal/mol higher than the global minimum [3] [4]. The conformational analysis suggests that the compound exists primarily in the planar conformation under normal conditions, with rapid interconversion between conformers at elevated temperatures.
Corrosive;Irritant